molecular formula C17H17FN6O B12236895 2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12236895
M. Wt: 340.4 g/mol
InChI Key: KSVWYSDUHMUCCA-UHFFFAOYSA-N
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Description

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-fluoro-6-methylpyrimidine with piperazine, followed by cyclization with a suitable reagent to form the pyrido[1,2-a]pyrimidin-4-one core. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperazine nitrogen, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide, alkyl halides in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the piperazine nitrogen or the fluorine atom.

Scientific Research Applications

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-chloro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[4-(5-bromo-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[4-(5-iodo-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17FN6O

Molecular Weight

340.4 g/mol

IUPAC Name

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C17H17FN6O/c1-12-16(18)17(20-11-19-12)23-8-6-22(7-9-23)14-10-15(25)24-5-3-2-4-13(24)21-14/h2-5,10-11H,6-9H2,1H3

InChI Key

KSVWYSDUHMUCCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)F

Origin of Product

United States

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